Cas no 398487-76-8 (4-Fluoro-2-methyl-1H-indol-5-amine)

4-Fluoro-2-methyl-1H-indol-5-amine is a fluorinated indole derivative with a methyl substituent at the 2-position and an amine group at the 5-position. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules. The fluorine substitution enhances metabolic stability and binding affinity, while the methyl group can influence steric and electronic properties. The primary amine functionality allows for further derivatization, making it a versatile building block for heterocyclic chemistry. Its well-defined structure and purity make it suitable for applications in medicinal chemistry, including the synthesis of potential drug candidates targeting central nervous system disorders or other therapeutic areas.
4-Fluoro-2-methyl-1H-indol-5-amine structure
398487-76-8 structure
Product Name:4-Fluoro-2-methyl-1H-indol-5-amine
CAS No:398487-76-8
MF:C9H9FN2
MW:164.179565191269
MDL:MFCD09836135
CID:304161
PubChem ID:44558426
Update Time:2025-06-08

4-Fluoro-2-methyl-1H-indol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-2-methyl-1H-indol-5-amine
    • 1H-Indol-5-amine,4-fluoro-2-methyl-
    • 5-Amino-4-fluoro-2-methylindole
    • 1H-Indol-5-amine,4-fluoro-2-methyl-(9CI)
    • OLSQELJCNPMVRU-UHFFFAOYSA-N
    • AM969
    • PB10722
    • 4-fluoranyl-2-methyl-1H-indol-5-amine
    • AK110452
    • 1H-Indol-5-amine, 4-fluoro-2-methyl-
    • ST2418351
    • AB0031904
    • X5141
    • A824765
    • MFCD09836135
    • CS-W019174
    • AKOS006326225
    • SCHEMBL3524315
    • SY111415
    • DS-2692
    • FT-0602144
    • AC-23419
    • DTXSID90659425
    • 398487-76-8
    • MDL: MFCD09836135
    • Inchi: 1S/C9H9FN2/c1-5-4-6-8(12-5)3-2-7(11)9(6)10/h2-4,12H,11H2,1H3
    • InChI Key: OLSQELJCNPMVRU-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC2=C1C=C(C)N2)N

Computed Properties

  • Exact Mass: 164.07500
  • Monoisotopic Mass: 164.075
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.8
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.317±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 343.6°C at 760 mmHg
  • Flash Point: 161.647°C
  • Refractive Index: 1.689
  • Solubility: Very slightly soluble (0.92 g/l) (25 º C),
  • PSA: 41.81000
  • LogP: 2.77880

4-Fluoro-2-methyl-1H-indol-5-amine Security Information

  • Signal Word:Warning
  • Hazard Statement: H302-H317
  • Warning Statement: P280
  • Storage Condition:Keep in dark place,Inert atmosphere,2-8°C

4-Fluoro-2-methyl-1H-indol-5-amine Pricemore >>

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4-Fluoro-2-methyl-1H-indol-5-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:398487-76-8)4-Fluoro-2-methyl-1H-indol-5-amine
Order Number:A824765
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):245.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:398487-76-8)4-Fluoro-2-methyl-1H-indol-5-amine
A824765
Purity:99%
Quantity:5g
Price ($):245.0
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